

Unveiling CZC-8004: A Technical Guide for Researchers

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Compound of Interest

Compound Name: CZC-8004

Cat. No.: B023758

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This technical guide provides an in-depth overview of **CZC-8004** (CAS Number 916603-07-1), a potent, non-specific tyrosine kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, its application in experimental settings, and its mechanism of action as a broad-spectrum kinase inhibitor.

Core Properties of CZC-8004

CZC-8004, also known as Dianilinopyrimidine-01, is a valuable tool in chemical proteomics and kinase research.^[1] Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	916603-07-1	[1]
Synonym	Dianilinopyrimidine-01	[1]
Molecular Formula	C ₁₇ H ₁₆ FN ₅	[1]
Molecular Weight	309.34 g/mol	[2][3]
Appearance	Solid	[4]
Purity	≥98%	[1][4][5]
Canonical SMILES	<chem>FC1=CN=C(NC2=CC=C(CN)C=C2)N=C1NC3=CC=CC=C3</chem>	[1][3]
InChI Key	UKOHFWNBTUJMMN-UHFFFAOYSA-N	[1]

Solubility and Storage

Proper handling and storage are crucial for maintaining the integrity of **CZC-8004**.

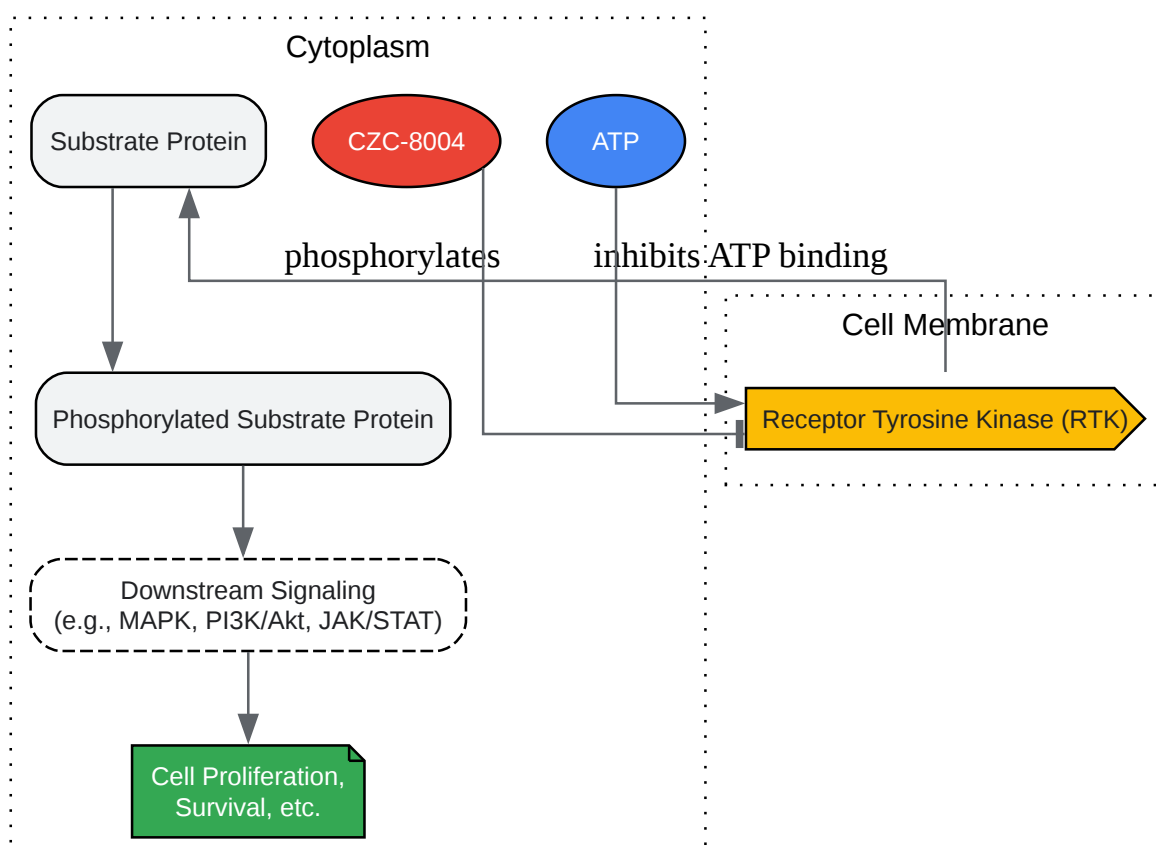
Solvent	Solubility	Reference
DMSO	5 mg/mL, 62 mg/mL (200.42 mM), 77.5 mg/mL (250.53 mM)	[1][2][3]
DMF	2 mg/mL	[1]
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL	[1]
Ethanol	0.1 mg/mL	[1]

For optimal solubility, it is recommended to warm the tube at 37°C and use an ultrasonic bath. [3] Stock solutions can be stored at -20°C for several months.[3] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and in solvent at -80°C for up to 2 years.[4]

Biological Activity and Mechanism of Action

CZC-8004 is characterized as a pan-kinase inhibitor, demonstrating broad activity against a range of tyrosine kinases.[1][2][3] It has been shown to bind to kinases such as ABL, BTK, FAK, FER, JAK1, SRC, SYK, TEC, TNK1, TYK2, and YES, inhibiting them at low micromolar concentrations.[1]

The compound has demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR) wild-type (WT) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) V916M with IC_{50} values of 650 nM and 437 nM, respectively.[6] Its broad-spectrum activity makes it a valuable tool for studying kinase signaling pathways, including growth factor signaling, PI3K/Akt/mTOR, MAPKs (ERK, p38, & JNK), and JAK/STAT signaling.[1]



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Mechanism of Action of **CZC-8004** as a Pan-Tyrosine Kinase Inhibitor.

Experimental Applications and Protocols

A primary application of **CZC-8004** is in chemical proteomics, specifically in kinase inhibitor pulldown assays (KiP) for kinome profiling. Its aminomethylphenyl side chain allows for immobilization on a solid support, such as Sepharose beads, to create an affinity matrix for capturing kinases from cell lysates.^[1]

Kinase Inhibitor Pulldown (KiP) Assay Protocol

This protocol is adapted from a study where **CZC-8004** was used as a non-specific tyrosine kinase inhibitor to enrich the kinome from biological samples.

1. Preparation of Kinobeads (Immobilization of **CZC-8004**):

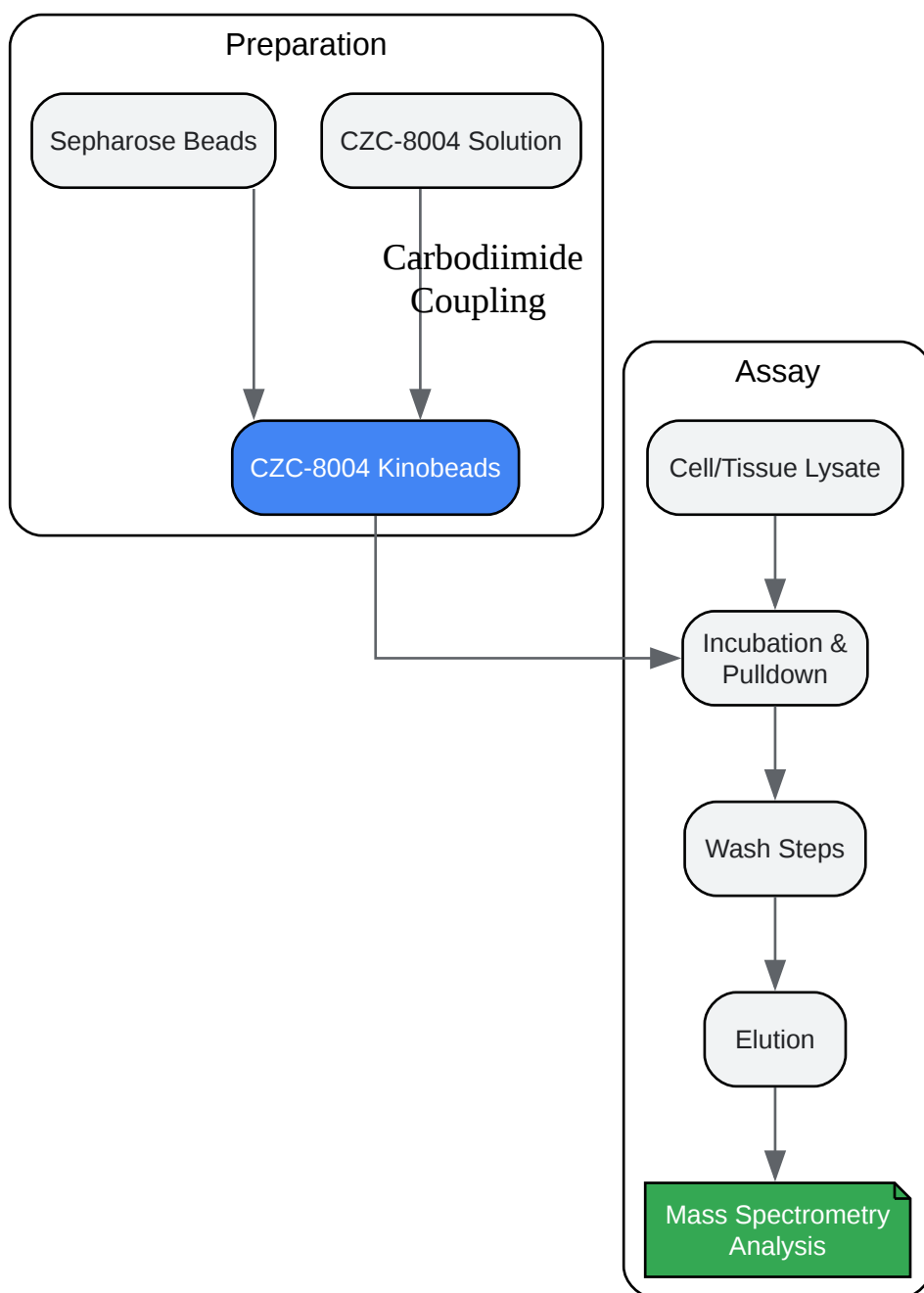
- Matrix: ECH Sepharose 4B beads are utilized.
- Coupling Chemistry: Carbodiimide coupling is employed to covalently attach **CZC-8004** to the Sepharose beads via its primary amine.
- Procedure:
 - Condition the Sepharose beads with multiple washes of 50% dimethylformamide/ethanol (DMF/EtOH).
 - Dissolve **CZC-8004** in 50% DMF/EtOH.
 - Add the dissolved **CZC-8004** to the conditioned beads in the presence of 0.1 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
 - Allow the reaction to proceed overnight at 4°C with rotation.
 - Inactivate unreacted groups with 0.1 M EDC and 1 M ethanolamine in 50% DMF/EtOH for 1 hour at room temperature.
 - Wash the beads extensively with 50% DMF/EtOH, followed by alternating washes of high pH (0.1 M Tris-HCl, pH 8.3 with 500 mM NaCl) and low pH (0.1 M acetate, pH 4.0 with 500 mM NaCl) buffers.

2. Cell Lysis and Protein Extraction:

- Lysis Buffer: 50 mM HEPES (pH 7.5), 0.5% Triton X-100, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors.
- Procedure:
 - Resuspend cell pellets or cryopulverized tissue in lysis buffer on ice for 10 minutes.
 - Sonicate the lysate to ensure complete cell disruption.
 - Clarify the lysate by ultracentrifugation at 100,000 x g for 30 minutes at 4°C.
 - Determine the protein concentration of the supernatant using a Bradford assay.

3. Kinase Pulldown:

- Procedure:
 - Incubate the prepared kinobeads with the cell lysate.
 - Wash the beads to remove non-specifically bound proteins.
 - Elute the captured kinases from the beads.
 - Analyze the eluted proteins by mass spectrometry to identify and quantify the captured kinases.



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References

- 1. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 3. Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
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